1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one
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Overview
Description
1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one is a chemical compound that belongs to the class of benzodioxane derivatives It is characterized by a piperidin-4-one core structure with a 2,3-dihydro-1,4-benzodioxin-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with piperidin-4-one under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the nitrogen atom of piperidin-4-one attacks the electrophilic carbon of the benzodioxin ring . The reaction is usually carried out in the presence of a base such as sodium carbonate in an aqueous medium at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides in the presence of a base are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzodioxin derivatives.
Scientific Research Applications
1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A structurally related compound with similar chemical properties.
2,3-Dihydro-1,4-benzodioxin-6-amine: Another derivative with potential biological activities
Uniqueness
1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
53491-25-1 |
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Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-one |
InChI |
InChI=1S/C14H17NO3/c16-11-5-7-15(8-6-11)9-12-10-17-13-3-1-2-4-14(13)18-12/h1-4,12H,5-10H2 |
InChI Key |
DUDPIYGWSSTBIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)CC2COC3=CC=CC=C3O2 |
Origin of Product |
United States |
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